

Spectroscopic Profile of N-Tosyl-L-aspartic Acid: A Technical Guide

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Compound of Interest

Compound Name: *N-Tosyl-L-aspartic acid*

Cat. No.: *B122637*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Tosyl-L-aspartic acid**, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data from reliable databases and expected spectroscopic characteristics based on the analysis of its constituent parts: L-aspartic acid and the p-toluenesulfonyl (tosyl) group.

Introduction

N-Tosyl-L-aspartic acid is a chiral amino acid derivative where the amino group of L-aspartic acid is protected by a tosyl group. This protection strategy is common in peptide synthesis and the development of complex molecular architectures. The tosyl group imparts specific chemical properties and provides a characteristic spectroscopic signature, which is crucial for reaction monitoring and product characterization. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **N-Tosyl-L-aspartic acid** (Molecular Formula: $C_{11}H_{13}NO_6S$), high-resolution mass spectrometry (HRMS) is employed to confirm its identity.

Data Presentation

The following table summarizes the predicted monoisotopic mass and the mass-to-charge ratios (m/z) for various adducts of **N-Tosyl-L-aspartic acid**.^[1]

Adduct	Predicted m/z
[M+H] ⁺	288.05364
[M+Na] ⁺	310.03558
[M+K] ⁺	326.00952
[M+NH ₄] ⁺	305.08018
[M-H] ⁻	286.03908
[M+HCOO] ⁻	332.04456
[M+CH ₃ COO] ⁻	346.06021
Monoisotopic Mass	287.04636 Da

Data sourced from PubChem.^[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A general protocol for obtaining HRMS data for a solid sample like **N-Tosyl-L-aspartic acid** is as follows:

- **Sample Preparation:** A dilute solution of the sample is prepared by dissolving a small amount (typically < 1 mg) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, often with a small percentage of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in either positive or negative ion mode over a relevant m/z range (e.g., 100-1000 amu).
- **Data Analysis:** The resulting spectrum is analyzed to identify the peak corresponding to the desired adduct (e.g., $[M+H]^+$ or $[M-H]^-$). The measured m/z value is then compared to the theoretical value calculated from the molecular formula to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ^1H (proton) and ^{13}C (carbon) NMR are essential for the characterization of **N-Tosyl-L-aspartic acid**.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **N-Tosyl-L-aspartic acid** is expected to show signals corresponding to the protons of the aspartic acid backbone and the tosyl group. The chemical shifts are influenced by the electron-withdrawing nature of the tosyl group and the carboxylic acid functionalities.

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons of **N-Tosyl-L-aspartic acid**, typically recorded in a solvent like DMSO- d_6 .

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	> 10.0	Broad Singlet	2H
-NH-	~8.0 - 9.0	Doublet	1H
Aromatic (ortho to SO ₂)	~7.7 - 7.8	Doublet	2H
Aromatic (meta to SO ₂)	~7.3 - 7.4	Doublet	2H
α -CH	~4.2 - 4.4	Multiplet	1H
β -CH ₂	~2.6 - 2.8	Multiplet	2H
Tosyl -CH ₃	~2.4	Singlet	3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acids will appear significantly downfield.

The table below presents the expected chemical shifts for the carbon atoms of **N-Tosyl-L-aspartic acid** in a solvent such as DMSO-d₆.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Carboxylic Acids (-COOH)	~171 - 174
Aromatic (C-SO ₂)	~143 - 144
Aromatic (C-CH ₃)	~138 - 139
Aromatic (CH, ortho to SO ₂)	~129 - 130
Aromatic (CH, meta to SO ₂)	~126 - 127
α -CH	~52 - 54
β -CH ₂	~36 - 38
Tosyl -CH ₃	~21

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **N-Tosyl-L-aspartic acid** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a suitable base to aid dissolution) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**
 - ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.
 - ¹³C NMR: A proton-decoupled ¹³C experiment is run. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation: Expected IR Absorption Bands

The IR spectrum of **N-Tosyl-L-aspartic acid** will exhibit characteristic absorption bands for its various functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Description of Vibration
O-H (Carboxylic Acid)	2500 - 3300 (broad)	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 3000	Stretching
C=O (Carboxylic Acid)	1700 - 1740	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
S=O (Sulfonyl)	1330 - 1360 (asymmetric)	Stretching
S=O (Sulfonyl)	1150 - 1170 (symmetric)	Stretching
C-N	1000 - 1250	Stretching
N-H	3200 - 3300	Stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

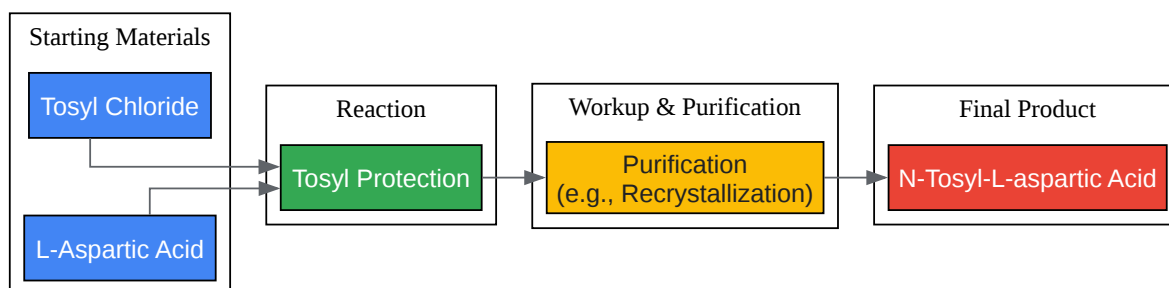
- **Sample Preparation:** For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned, and the background is automatically subtracted. The

spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

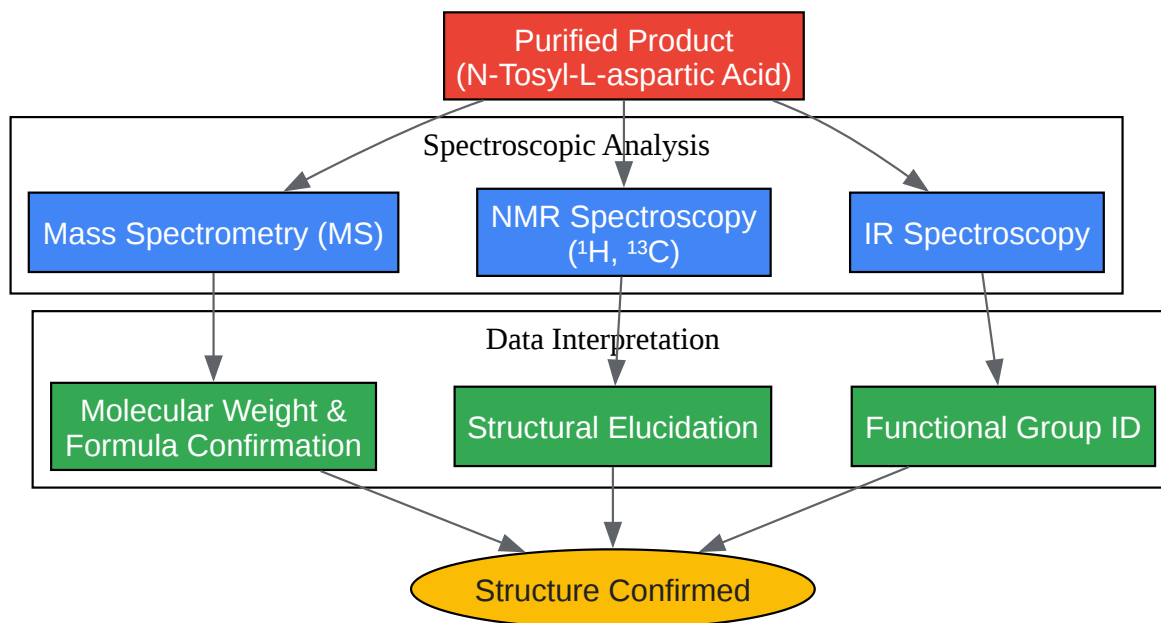
Workflow Visualization

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of **N-Tosyl-L-aspartic acid**.



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Caption: Synthetic pathway for **N-Tosyl-L-aspartic acid**.



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Caption: Spectroscopic characterization workflow.

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References

- 1. PubChemLite - N-tosyl-L-aspartic acid (C₁₁H₁₃NO₆S) [pubchemlite.lcsb.uni.lu]
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